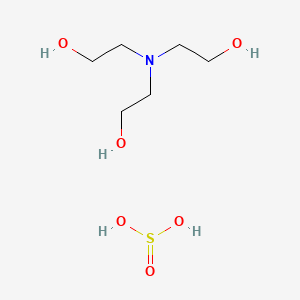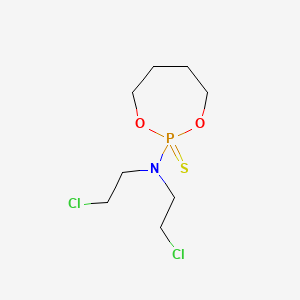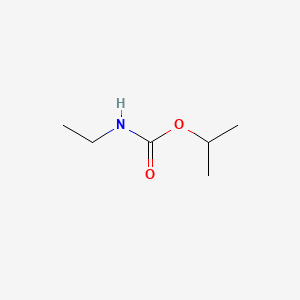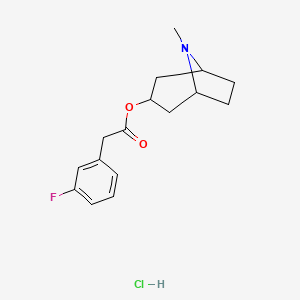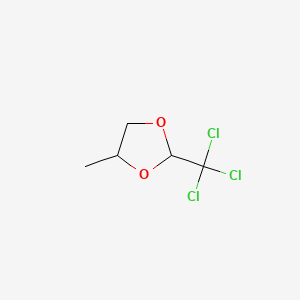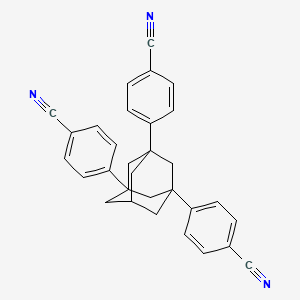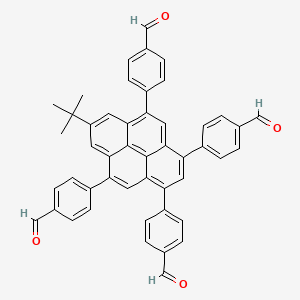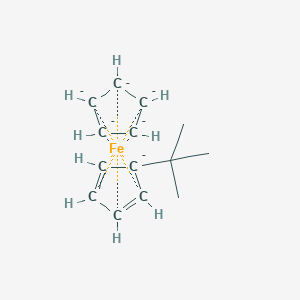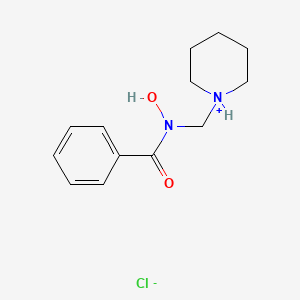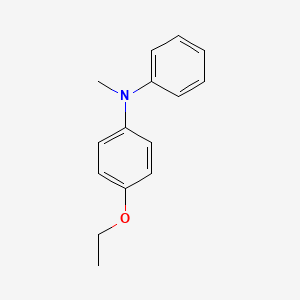
Lincomycin cyclic carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lincomycin cyclic carbonate is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis Lincomycin is primarily used to treat infections caused by Gram-positive bacteria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lincomycin cyclic carbonate typically involves the reaction of lincomycin with carbon dioxide in the presence of a catalyst. One common method is the cycloaddition of carbon dioxide to an epoxide intermediate derived from lincomycin . This reaction can be catalyzed by various metal-based or organocatalysts under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve optimizing fermentation conditions for the production of lincomycin by Streptomyces lincolnensis, followed by chemical modification to introduce the cyclic carbonate group . This process can be scaled up by optimizing parameters such as medium composition, pH, and agitation speed to maximize yield .
化学反応の分析
Types of Reactions
Lincomycin cyclic carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic carbonate structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
Lincomycin cyclic carbonate has several scientific research applications:
作用機序
The mechanism of action of lincomycin cyclic carbonate involves its interaction with bacterial ribosomes. The compound binds to the 23S rRNA of the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria . This action is similar to that of lincomycin, but the cyclic carbonate derivative may have enhanced properties due to its modified structure .
類似化合物との比較
Similar Compounds
Similar compounds to lincomycin cyclic carbonate include:
Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.
Glycerol carbonate: A cyclic carbonate used in various chemical transformations and material applications.
Ethylene carbonate: Another cyclic carbonate with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its dual functionality as both an antibiotic and a cyclic carbonate. This dual functionality allows it to be used in a wide range of applications, from treating bacterial infections to serving as a building block for advanced materials .
特性
CAS番号 |
14259-57-5 |
|---|---|
分子式 |
C19H32N2O7S |
分子量 |
432.5 g/mol |
IUPAC名 |
(2S,4R)-N-[(1R,2R)-1-[(3aR,4R,6R,7S,7aS)-7-hydroxy-4-methylsulfanyl-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H32N2O7S/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)22)14-13(23)15-16(18(26-14)29-4)28-19(25)27-15/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)/t9-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1 |
InChIキー |
ZCPFXXMPCBQRLB-ZXJYXBIKSA-N |
異性体SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@H]3[C@H]([C@H](O2)SC)OC(=O)O3)O)[C@@H](C)O |
正規SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C3C(C(O2)SC)OC(=O)O3)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
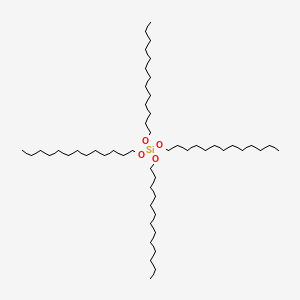
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
